4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxynaphthalene moiety and a benzoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential therapeutic properties.
Industry: It could be used in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid
- Other naphthalene derivatives with similar functional groups .
Uniqueness
Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(23)22-20(27)21-15-8-6-12(7-9-15)19(24)25/h2-11H,1H3,(H,24,25)(H2,21,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPEOGMDRQSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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